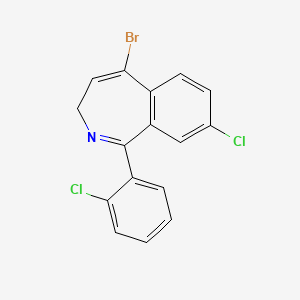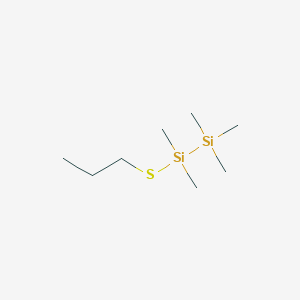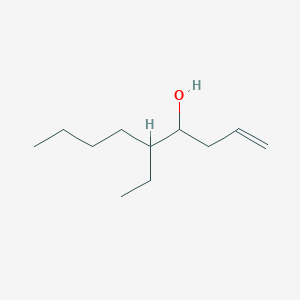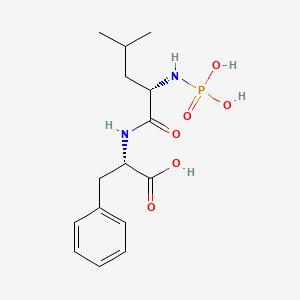
Phosphorylleucylphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorylleucylphenylalanine is a synthetic compound that combines the amino acids leucine and phenylalanine with a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylleucylphenylalanine typically involves the phosphorylation of leucylphenylalanine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes. For example, phenylalanine ammonia lyase (PAL) from Petroselinum crispum has been used to produce phenylalanine analogues . These biocatalytic methods are advantageous due to their high specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorylleucylphenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the phosphoryl group.
Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of leucylphenylalanine, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Phosphorylleucylphenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and their effects on amino acids.
Biology: Investigated for its role in protein phosphorylation and signal transduction pathways.
Industry: Used in the synthesis of specialized peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of phosphorylleucylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. The phosphoryl group can mimic natural phosphorylation events, thereby influencing signal transduction pathways and protein functions. Molecular targets include kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An essential amino acid involved in protein synthesis and precursor to tyrosine.
Leucine: Another essential amino acid important for protein synthesis and metabolic regulation.
Phosphotyrosine: A phosphorylated amino acid involved in signal transduction.
Uniqueness
Phosphorylleucylphenylalanine is unique due to its combined structure, which allows it to participate in both leucine and phenylalanine metabolic pathways while also being involved in phosphorylation processes. This dual functionality makes it a valuable compound for studying complex biochemical pathways and developing novel therapeutic agents .
Propriétés
Numéro CAS |
80826-98-8 |
|---|---|
Formule moléculaire |
C15H23N2O6P |
Poids moléculaire |
358.33 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-methyl-2-(phosphonoamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H23N2O6P/c1-10(2)8-12(17-24(21,22)23)14(18)16-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,18)(H,19,20)(H3,17,21,22,23)/t12-,13-/m0/s1 |
Clé InChI |
XHDKBRXIGMXIDI-STQMWFEESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


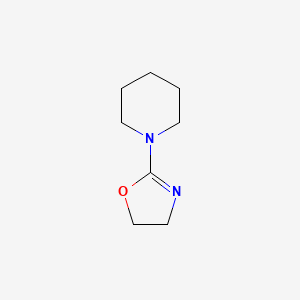
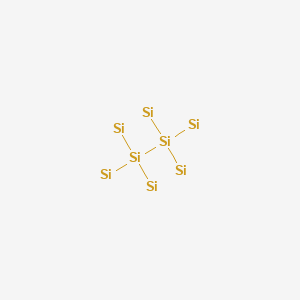
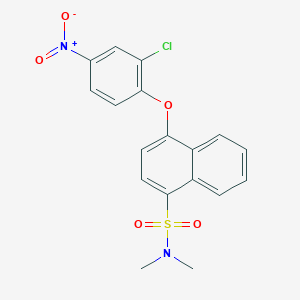
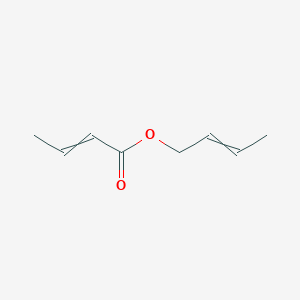
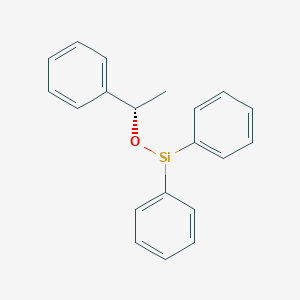

![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
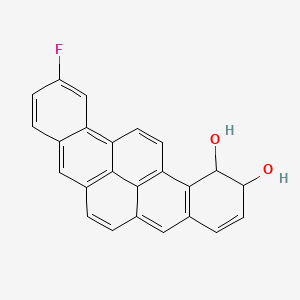
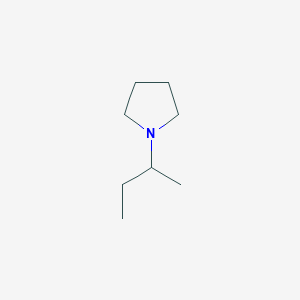
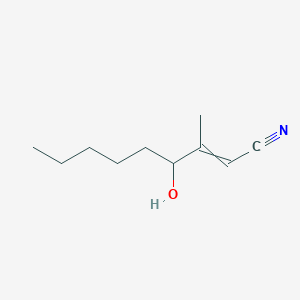
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
